Ddx3-IN-1 is a small molecule inhibitor targeting the DDX3 RNA helicase, which plays a crucial role in various cellular processes, including translation and RNA metabolism. The compound has garnered attention for its potential therapeutic applications in cancer and viral infections, particularly due to its ability to selectively induce cell death in infected cells.
Ddx3-IN-1 is synthesized as part of ongoing research into DDX3 inhibitors. It has been characterized in various studies that explore its efficacy against different cancer cell lines and its role in HIV-1 latency reversal. The compound is derived from a series of chemical modifications aimed at enhancing the specificity and potency of DDX3 inhibition.
Ddx3-IN-1 belongs to the class of DEAD-box RNA helicase inhibitors. DEAD-box helicases are a family of proteins involved in the unwinding of RNA structures, essential for processes such as translation initiation, splicing, and ribosome recycling. Inhibitors like Ddx3-IN-1 are classified based on their mechanism of action, targeting the ATP-dependent activities of these helicases.
The synthesis of Ddx3-IN-1 typically involves multi-step organic synthesis techniques, including:
The synthesis process may include the following technical steps:
Ddx3-IN-1 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with DDX3. While the exact structural formula is proprietary, it typically includes:
The molecular weight of Ddx3-IN-1 is approximately 400 g/mol, with a calculated logP value indicating moderate lipophilicity, which aids in cell membrane permeability.
Ddx3-IN-1 primarily participates in non-covalent interactions with the DDX3 protein. Its mechanism involves:
The inhibition kinetics can be analyzed using enzyme assays where varying concentrations of Ddx3-IN-1 are tested against a fixed concentration of DDX3 and ATP. This allows for determination of the IC50 value, providing insight into the potency of the inhibitor.
Ddx3-IN-1 exerts its effects primarily through:
Experimental data show that treatment with Ddx3-IN-1 leads to significant reductions in cell viability in both cancerous and HIV-infected cells, supporting its potential as a therapeutic agent.
Ddx3-IN-1 is typically a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
Key chemical properties include:
Ddx3-IN-1 has several notable applications:
DEAD-Box Helicase DDX3 (officially DEAD-Box Helicase 3 X-Linked) is an ATP-dependent RNA helicase belonging to the DEAD-box protein family, characterized by the conserved Asp-Glu-Ala-Asp (DEAD) motif. This enzyme is integral to virtually all stages of cellular ribonucleic acid metabolism. Its core functions include:
Structurally, DEAD-Box Helicase DDX3 comprises two RecA-like domains forming an ATP-binding cleft, flanked by amino-terminal and carboxy-terminal extensions critical for ribonucleic acid binding and protein-protein interactions. Nuclear magnetic resonance studies reveal that DEAD-Box Helicase DDX3 preferentially binds single-stranded ribonucleic acid in a "closed" conformation, stabilizing unwound intermediates during helicase activity [9].
Table 1: Core Functions of DEAD-Box Helicase DDX3 in Ribonucleic Acid Metabolism
Cellular Process | Molecular Mechanism | Functional Outcome |
---|---|---|
Translation Initiation | Unwinds 5′-UTR structures via eIF4E/eIF3 binding | Enhanced ribosomal assembly |
Nuclear Export | Binds TAP/CRM1 via NES and RS-like domains | mRNA transport to cytoplasm |
Stress Response | Incorporates into stress granules; interacts with Gle1A | Selective mRNA translation during stress |
Transcription Regulation | Recruits SP1 to p21/KRAS promoters | Cell cycle and proliferation control |
DEAD-Box Helicase DDX3 exhibits context-dependent roles in human diseases, functioning as both a pro-viral factor and an oncogenic driver:
Viral Pathogenesis:
Oncogenesis:
Table 2: Dichotomy of DEAD-Box Helicase DDX3 Functions in Viral vs. Cancer Contexts
Pathological Context | Pro-Viral/Oncogenic Mechanism | Consequence of DDX3 Inhibition |
---|---|---|
Human Immunodeficiency Virus Infection | Rev-dependent viral mRNA export | Reduced virion production |
Hepatitis C Virus Infection | Internal ribosome entry site-mediated translation | Impaired viral replication |
Breast Cancer Metastasis | E-cadherin repression; Ras-related C3 botulinum toxin substrate 1 activation | Reduced invasion/migration |
Hypoxic Tumors | Hypoxia-inducible factor 1α-driven DDX3 overexpression | Attenuated hypoxia adaptation |
The multifaceted roles of DEAD-Box Helicase DDX3 in infection and cancer provide a compelling case for its therapeutic targeting:
Table 3: Preclinical Validation of DEAD-Box Helicase DDX3 as a Therapeutic Target
Disease Model | Experimental Intervention | Observed Outcome |
---|---|---|
HIV-infected PBMCs | DEAD-Box Helicase DDX3-IN-1 (50 μM) | Cytotoxicity (CC₅₀ = 50 μM); reduced virion output |
HCV Replicon Cells | DEAD-Box Helicase DDX3-IN-1 (36 μM) | Cytotoxicity (CC₅₀ = 36 μM); replicon clearance |
c-MYC-driven Lymphomas | Genetic DDX3X knockout | Compensatory DDX3Y upregulation; essential for survival |
Breast Cancer Xenografts | RK-33 (DDX3 inhibitor) | Tumor growth delay; radiosensitization |
DEAD-Box Helicase DDX3-IN-1 (CAS: 1919828-83-3), a prototypical inhibitor, exemplifies this rationale. It directly binds the ATPase pocket, competing with adenosine triphosphate to suppress helicase activity. Its efficacy against Human Immunodeficiency Virus and Hepatitis C Virus (half-maximal cytotoxic concentration values: 50 μM and 36 μM) underscores DEAD-Box Helicase DDX3’s dual-pathogenicity role, positioning it as a template for next-generation inhibitors [1] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1